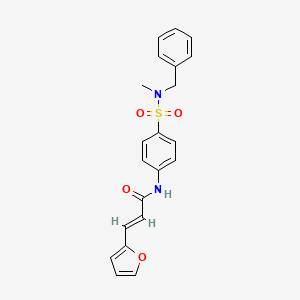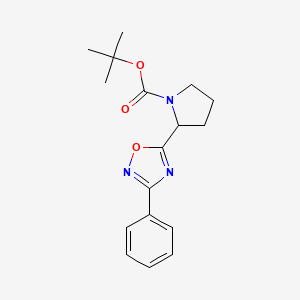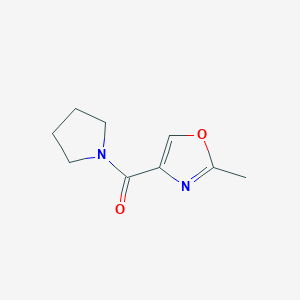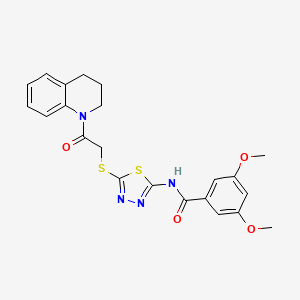
N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Wirkmechanismus
N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and cancer. By inhibiting the production of 20-HETE, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide exerts its therapeutic effects.
Biochemical and Physiological Effects:
N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models by inhibiting the production of 20-HETE. Additionally, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of using N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide. One area of interest is its potential use in the treatment of hypertension, as it has been shown to reduce blood pressure in animal models. Additionally, further research is needed to determine the optimal dosage and administration of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide for therapeutic use. Another area of interest is its potential use in combination with other therapies for cancer and inflammation. Finally, research is needed to further elucidate the mechanism of action of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide and its effects on other pathways.
Synthesemethoden
The synthesis of N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroacetate. The resulting compound is then hydrolyzed to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by inhibiting the production of 20-HETE, a potent vasoconstrictor. Additionally, N'-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-5-2-1-4(3-6(12)13-14)7(10)8(5)11/h1-2,14H,3H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDWTBKMILKBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=NO)N)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C/C(=N/O)/N)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 83411851 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)


![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)